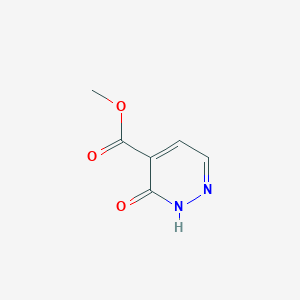

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

Descripción general

Descripción

“Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The IUPAC name for this compound is methyl 3-oxo-2,3-dihydro-4-pyridazinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

“Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is a solid at room temperature . The compound should be stored in a freezer to maintain its stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is used as a precursor in the synthesis of various compounds. Its methylation effects for intermolecular interactions and lipophilicity have been studied in depth. The compound exhibits interesting behavior in solution, existing in equilibrium of lactam and lactim tautomers, which affects the synthesis of its methylated derivatives. These derivatives show increased lipophilicity correlated with the formation of CH⋯O bonds, demonstrating the compound's utility in exploring lipophilicity in chemical structures (Katrusiak et al., 2011).

Antitumor Activity

Research into analogues of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate has identified compounds with significant antitumor activity against various murine tumors. This work contributes to the search for novel anticancer agents, with specific analogues demonstrating good activity against leukemias and sarcomas in mouse models. This highlights the potential therapeutic applications of these compounds in cancer treatment (Stevens et al., 1987).

Catalysis and Material Science

In the realm of catalysis and materials science, derivatives of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate have been employed in the development of new families of Ru complexes for water oxidation. These complexes exhibit properties conducive to oxygen evolution reactions, essential for sustainable energy solutions. The synthesis and characterization of these complexes showcase the versatility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives in catalyzing essential reactions for energy conversion (Zong & Thummel, 2005).

Optical Sensing

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives have also found application in the creation of optical sensor materials for detecting oxidative agents. The introduction of tetrazine functional groups into stable frameworks allows for the reversible detection of oxidizing gases, exemplified by a drastic color change. This application underscores the compound's utility in developing advanced materials for environmental monitoring (Nickerl et al., 2015).

Antimicrobial and Antifungal Applications

Recent studies have synthesized novel derivatives with promising antimicrobial and antifungal activities. By modifying the structure of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, researchers have developed compounds with significant activity against a variety of microbial pathogens. These findings are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Shehadi et al., 2022).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propiedades

IUPAC Name |

methyl 6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQKUIQFNORDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629822 | |

| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89640-80-2 | |

| Record name | Methyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

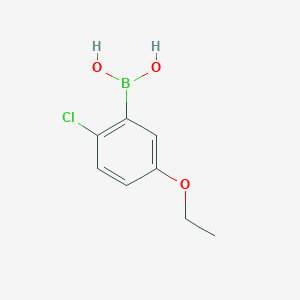

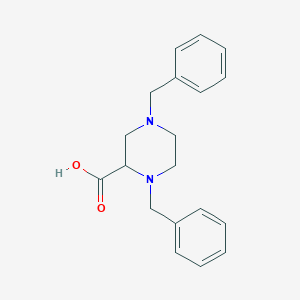

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)

![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)